molecular formula C8H14N2OS2 B2957267 N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine CAS No. 298219-58-6

N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine

Cat. No.: B2957267
CAS No.: 298219-58-6
M. Wt: 218.33
InChI Key: APMJQTKCTQKPFR-MYAOFTLLSA-N
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Description

The compound N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine features a 1,3-dithiolan heterocyclic core substituted with a hydroxyimino methyl group and a propan-2-amine moiety. The (2Z) and (1E) stereodescriptors indicate specific geometric configurations critical to its reactivity and biological activity.

Properties

IUPAC Name

(NE)-N-[(4-methyl-2-propan-2-ylimino-1,3-dithiolan-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS2/c1-6(2)10-7-12-5-8(3,13-7)4-9-11/h4,6,11H,5H2,1-3H3/b9-4+,10-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMJQTKCTQKPFR-BNJCJFPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1SCC(S1)(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C1SCC(S1)(C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine typically involves multiple steps. One common method includes the formation of the dithiolan ring through a cyclization reaction, followed by the introduction of the hydroxyimino group via an oximation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dithiolan ring may also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with O,O-Diethyl-N-(4-methyl-1,3-dithiolan-2-ylidene)phosphoramide (CAS 950-10-7)

Structural Similarities :

  • Both compounds share the 4-methyl-1,3-dithiolan-2-ylidene core.
  • Substitution at the nitrogen position defines functional divergence.

Key Differences :

Property Target Compound CAS 950-10-7
Substituent Propan-2-amine and hydroxyimino methyl groups Diethyl phosphate group
Toxicity Not reported in evidence Classified as highly toxic (LD₅₀ data unavailable)
Applications Potential biological activity inferred from structural features Likely pesticidal/insecticidal use due to phosphoramide moiety

Implications: The phosphate group in CAS 950-10-7 enhances toxicity, likely due to acetylcholinesterase inhibition, a common mechanism in organophosphates. The target compound’s hydroxyimino and amine groups may confer different bioactivity, such as metal chelation or nitric oxide modulation.

Comparison with N-[6-Chloro-4-(ethylimino)-1,2,3,4-tetrahydro-1,3,5-triazin-2-ylidene]propan-2-amine (CAS 1912-24-9)

Structural Similarities :

  • Both contain propan-2-amine substituents.
  • Nitrogen-rich heterocycles (1,3-dithiolan vs. 1,3,5-triazin).

Key Differences :

Property Target Compound CAS 1912-24-9
Core Structure 1,3-Dithiolan ring (sulfur-based) 1,3,5-Triazine ring (nitrogen-based)
Substituents Hydroxyimino methyl group Chloro and ethylimino groups
Applications Unclear; possibly redox-active or antimicrobial Herbicidal use (structurally similar to chloro-triazine herbicides like atrazine)

Implications: The triazine core in CAS 1912-24-9 is associated with herbicidal activity via photosynthesis inhibition.

Biological Activity

N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C₈H₁₄N₂OS₂. Its structure includes a dithiolane ring and a hydroxyimino group, which are significant in its biological interactions. The presence of sulfur in the dithiolane structure may contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight206.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number168699-41-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, oxime derivatives have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes such as type 1 signal peptidase (SpsB) .

Anticancer Potential

Studies have highlighted the anticancer potential of compounds containing dithiolane structures. For instance, related compounds have demonstrated inhibitory effects on tumor cell lines, suggesting that the dithiolane moiety may enhance cytotoxicity against cancer cells. The compound's mechanism may involve inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar oxime-containing compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression . The inhibition of HDACs can lead to increased acetylation of histones, promoting tumor suppressor gene expression.

Case Studies

  • Antitumor Activity : A study involving related oxime derivatives demonstrated significant antitumor activity against HepG2 liver cancer cells with an IC₅₀ value of 1.30 μM. This suggests that modifications in the hydroxyimino group can enhance biological activity .
  • Antimicrobial Studies : Research on similar compounds showed effectiveness against various bacterial strains, indicating that the presence of the dithiolane ring may contribute to enhanced antimicrobial properties .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Coordination Chemistry : The ability of the compound to form complexes with metal ions may enhance its biological activity.
  • Reactive Oxygen Species (ROS) Generation : Compounds with sulfur-containing groups often participate in redox reactions, potentially leading to ROS generation that can induce apoptosis in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in tumor cell lines
Enzyme InhibitionPotential HDAC inhibitor

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